3-cyano-N-methylbenzamide
CAS No.: 363186-09-8
Cat. No.: VC2471006
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 363186-09-8 |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 160.17 g/mol |
| IUPAC Name | 3-cyano-N-methylbenzamide |
| Standard InChI | InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) |
| Standard InChI Key | YMGRILKXIBCQFT-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC=CC(=C1)C#N |
| Canonical SMILES | CNC(=O)C1=CC=CC(=C1)C#N |
Introduction
Chemical Structure and Identification
Molecular Composition and Structural Features
3-Cyano-N-methylbenzamide is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . The structure consists of a benzene ring with a cyano group (-C≡N) at the meta position (carbon 3) and a methylated amide group (-CON(H)CH3) attached to carbon 1. This configuration gives the molecule its characteristic chemical and physical properties.
The compound features an aromatic ring that provides stability, while the cyano group serves as an electron-withdrawing substituent. The methylated amide group contributes to the compound's potential for hydrogen bonding and influences its solubility profile and reactivity patterns.
Identifiers and Nomenclature
3-Cyano-N-methylbenzamide is identified through various systematic naming conventions and database identifiers, as summarized in Table 1:
Table 1: Chemical Identifiers of 3-Cyano-N-methylbenzamide
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-cyano-N-methylbenzamide |
| CAS Registry Number | 363186-09-8 |
| PubChem CID | 22049696 |
| Molecular Formula | C9H8N2O |
| Synonyms | Benzamide, 3-cyano-N-methyl- (9CI); MFCD09939344 |
| InChI | InChI=1S/C9H8N2O/c1-11-9(12)8-4-2-3-7(5-8)6-10/h2-5H,1H3,(H,11,12) |
| InChIKey | YMGRILKXIBCQFT-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC=CC(=C1)C#N |
The data presented in this table provides essential information for unambiguous identification of the compound in chemical databases and literature searches .
Physical and Chemical Properties
Physical Properties
The physical properties of 3-cyano-N-methylbenzamide, derived from computational and experimental data, are crucial for understanding its behavior in various environments and applications. Key physical properties are summarized in Table 2:
Table 2: Physical Properties of 3-Cyano-N-methylbenzamide
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 160.17 g/mol | Computed (PubChem 2.1) |
| Exact Mass | 160.063662883 Da | Computed (PubChem 2.1) |
| XLogP3 | 1.2 | Computed (XLogP3 3.0) |
| Appearance | Not specified in sources | - |
| Melting Point | Not specified in sources | - |
| Boiling Point | Not specified in sources | - |
The compound's relatively low XLogP3 value of 1.2 suggests moderate lipophilicity, indicating potential solubility in both polar and non-polar solvents . This property is particularly relevant for predicting its behavior in biological systems and for formulation considerations in pharmaceutical applications.
Computed Chemical Properties
Several chemical properties of 3-cyano-N-methylbenzamide have been computed using various algorithms and are presented in Table 3:
Table 3: Computed Chemical Properties of 3-Cyano-N-methylbenzamide
| Property | Value | Computational Method |
|---|---|---|
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs 3.4.6.11 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.6.11 |
These properties provide insights into the compound's potential for intermolecular interactions. With one hydrogen bond donor and two acceptors, 3-cyano-N-methylbenzamide can participate in hydrogen bonding networks, which is significant for crystal packing, solubility, and biological interactions . The single rotatable bond indicates limited conformational flexibility, which may influence the compound's binding properties in biological systems.
Synthesis and Availability
Synthetic Approaches
-
Amidation of 3-cyanobenzoic acid or its derivatives with methylamine
-
Cyanation of N-methylbenzamide at the meta position
-
Carbonylation of 3-cyanobenzylamine derivatives
These potential synthetic routes would need to be optimized for yield, purity, and scalability in practical applications.
Structural Characterization
Spectroscopic Data
While comprehensive spectroscopic data for 3-cyano-N-methylbenzamide is limited in the provided sources, spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) would typically be used for structural confirmation and purity assessment.
The characteristic spectroscopic features would likely include:
-
NMR signals for the aromatic protons, methyl group, and N-H proton
-
IR absorption bands for the cyano group (around 2230 cm⁻¹) and amide carbonyl (around 1650 cm⁻¹)
-
Mass spectrometric fragmentation pattern featuring the molecular ion at m/z 160 and characteristic fragment ions
Detailed spectroscopic data would be valuable for researchers working with this compound for confirmation of identity and purity.
Applications and Research Implications
Research Limitations
Current research on the specific applications and properties of 3-cyano-N-methylbenzamide appears to be limited, as evidenced by the scarcity of detailed literature in the provided sources. This presents opportunities for further investigation into:
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Detailed physical property measurements
-
Crystal structure determination
-
Reactivity studies and functional group transformations
-
Biological activity screening
-
Structure-activity relationship studies in comparison with structural analogs
Such research would enhance understanding of this compound's potential utility in various scientific and technological domains.
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